molecular formula C14H22N4O3 B13273569 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B13273569
M. Wt: 294.35 g/mol
InChI Key: RGXLYDJUPONMSU-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of the methoxyethyl and carboxamide groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrrolidine ring.

    Condensation reactions: to introduce the pyrazole ring.

    Functional group transformations: to attach the methoxyethyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: to modulate their activity.

    Inhibit or activate signaling pathways: involved in cellular processes.

    Form hydrogen bonds: with target molecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate
  • 2-(2-Methoxy-1-methylethoxy)-1-propanol

Uniqueness

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O3/c1-9(2)18-8-10(7-16-18)13-11(14(15)20)6-12(19)17(13)4-5-21-3/h7-9,11,13H,4-6H2,1-3H3,(H2,15,20)

InChI Key

RGXLYDJUPONMSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C(=O)N

Origin of Product

United States

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